Diphenidol

Catalog No.
S526262
CAS No.
972-02-1
M.F
C21H27NO
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenidol

CAS Number

972-02-1

Product Name

Diphenidol

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2

InChI Key

OGAKLTJNUQRZJU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Solubility

CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/
FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER
5.87e-03 g/L

Synonyms

Cefadol, Cephadol, difenidol, diphenidol, diphenidol hydrochloride, diphenidol hydrochloride, alpha-(14)C-labeled, diphenidol pamoate, Normavom, Vontrol

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Diphenidol is 309.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in chloroform, ether & cyclohexane; sparingly sol in alc; insol in water5.87e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anticholinergic Effects:

Diphenidol possesses anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine. This makes it a potential research tool for investigating cholinergic systems and their role in various physiological processes.

  • Studies have explored the use of Diphenidol to induce a state of mydriasis (pupil dilation) for ophthalmic examinations or to investigate the role of acetylcholine in pupil light reflex. Source: [The effect of tropicamide and diphenidol on pupil size and light reflex in normal human subjects: ]

  • Diphenidol's anticholinergic effects can also be used to study gastrointestinal motility. Researchers may use it to inhibit gastric emptying and investigate its impact on digestion or drug absorption. Source: [The effect of diphenidol on gastric emptying in healthy volunteers: ]

Antiemetic Effects:

Diphenidols's ability to block certain receptors in the brain thought to be involved in nausea and vomiting makes it a potential research tool for studying nausea and vomiting mechanisms.

  • Researchers may use Diphenidol to induce nausea or vomiting in animal models to investigate the efficacy of antiemetic drugs**. Source: [Antiemetic effects of ondansetron (GR 38832F) compared with metoclopramide and diphenidol in the ferret]

  • Studies have also explored Diphenidol's antiemetic properties themselves, investigating its effectiveness in preventing nausea and vomiting caused by various stimuli, such as motion sickness or chemotherapy. Source: [Antiemetic efficacy of diphenidol in patients undergoing bronchoscopy: ]

Diphenidol is a chemical compound classified as a muscarinic antagonist, primarily used for its antiemetic and antivertigo properties. Its chemical structure is characterized by the formula C21H27NOC_{21}H_{27}NO, and it is known as 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol. Diphenidol does not exhibit significant sedative, tranquilizing, or antihistaminic effects, and has a weak peripheral anticholinergic activity . It is not marketed in the United States or Canada but is utilized in other countries for the treatment of nausea, vomiting, and dizziness associated with various medical conditions .

Diphenidol's antiemetic and antivertigo effects are attributed to its muscarinic antagonist activity. It primarily blocks the M1, M2, M3, and M4 muscarinic acetylcholine receptors []. These receptors are present in various tissues, including the central nervous system, gut, and the vestibular system in the inner ear []. By blocking these receptors, diphenidol disrupts the signaling pathways mediated by acetylcholine, leading to decreased nausea and vomiting signals and reduced activity in the vestibular system, which contributes to vertigo [, ].

Diphenidol can cause side effects, including dry mouth, drowsiness, blurred vision, constipation, and urinary retention []. In severe cases, overdose can lead to serious toxicity, particularly in children []. Due to its anticholinergic properties, diphenidol should be used with caution in individuals with certain medical conditions like glaucoma, urinary retention, and pyloric stenosis [].

  • Alkylation:
    1 bromo 3 chloropropane+piperidine3 piperidinopropyl chloride\text{1 bromo 3 chloropropane}+\text{piperidine}\rightarrow \text{3 piperidinopropyl chloride}
  • Grignard Reaction:
    3 piperidinopropyl chloride+benzophenoneDiphenidol\text{3 piperidinopropyl chloride}+\text{benzophenone}\rightarrow \text{Diphenidol}

Diphenidol's primary mechanism of action involves antagonism of muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 subtypes. This action is believed to reduce vestibular stimulation and depress labyrinthine function, which contributes to its antiemetic effects. Additionally, diphenidol may influence the medullary chemoreceptive trigger zone, further enhancing its ability to prevent nausea and vomiting . The compound has a half-life of approximately four hours and is well absorbed from the gastrointestinal tract following oral administration .

As previously mentioned, diphenidol can be synthesized through two main steps:

  • Alkylation of Piperidine: This involves reacting piperidine with 1-bromo-3-chloropropane to produce 3-piperidinopropyl chloride.
  • Grignard Reaction: The subsequent reaction of 3-piperidinopropyl chloride with benzophenone yields diphenidol.

These methods highlight the compound's synthetic accessibility using common organic chemistry techniques .

Diphenidol is primarily used in clinical settings for:

  • Antiemetic Treatment: It effectively alleviates nausea and vomiting associated with various conditions.
  • Antivertigo Agent: It helps manage dizziness related to vestibular disorders.

Despite its utility, diphenidol is not commonly prescribed in all regions due to availability issues .

Diphenidol may interact with several other medications and substances, leading to enhanced anticholinergic effects when combined with other anticholinergic drugs. Additionally, concurrent use with central nervous system depressants can potentiate the effects of both diphenidol and these medications, increasing the risk of side effects such as drowsiness or confusion . Specific interactions include:

  • Anticholinergics: Increased anticholinergic effects.
  • CNS Depressants: Enhanced sedation and drowsiness.

It is essential for healthcare providers to monitor patients for potential interactions when prescribing diphenidol alongside these classes of drugs.

Several compounds share structural similarities or pharmacological properties with diphenidol. These include:

Comparison Table

CompoundTypePrimary UseSedative Effects
DiphenidolMuscarinic AntagonistAntiemetic/AntivertigoMinimal
ScopolamineMuscarinic AntagonistMotion sicknessModerate
MeclizineAntihistamineMotion sicknessModerate
DimenhydrinateAntihistamineNausea/VomitingModerate

Diphenidol's unique profile lies in its minimal sedative effects compared to its counterparts while still providing effective antiemetic and antivertigo actions .

Diphenidol, systematically named 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol, possesses the molecular formula C₂₁H₂₇NO and a molecular weight of 309.4452 Daltons [1] [2] [3]. The compound features a central quaternary carbon atom bearing two phenyl rings and a hydroxyl group, connected via a propyl chain to a piperidine moiety [1] [3]. The International Union of Pure and Applied Chemistry name is 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol [3].

The molecular structure contains three distinct ring systems: two benzene rings and one six-membered saturated piperidine ring [3] [4]. The compound exhibits considerable conformational flexibility due to the presence of six rotatable bonds [3] [4]. The three-dimensional structure reveals that the molecule can adopt multiple conformations, with the piperidine ring capable of existing in various chair conformations while the diphenyl moiety can rotate around the central carbon-carbon bonds [1].

Nuclear magnetic resonance spectroscopy studies have provided insights into the conformational behavior of diphenidol. The piperidine nitrogen exhibits basic properties with a predicted pKa of 9.23, indicating that the compound exists predominantly in its protonated form under physiological conditions [3] [4]. The conformational analysis indicates that the molecule possesses significant flexibility, which may contribute to its ability to interact with multiple receptor sites [3].

The molecular geometry demonstrates that diphenidol adopts an extended conformation in solution, with the polar hydroxyl group and basic nitrogen atom positioned to enable hydrogen bonding interactions. The compound contains one hydrogen bond donor and two hydrogen bond acceptor sites, contributing to its overall polarity and potential for molecular interactions [3] [4].

Crystal Structure and Solid-State Properties

Diphenidol exhibits distinct crystalline characteristics depending on its salt form. The free base appears as white crystalline needles when crystallized from petroleum ether, while the hydrochloride salt manifests as a white to off-white crystalline powder [1] [5] [6]. These solid-state differences reflect variations in intermolecular packing arrangements and hydrogen bonding patterns between the different forms.

The crystal morphology of diphenidol free base consists of needle-like crystals, indicating a preferential growth direction during crystallization [1] [7]. This anisotropic crystal habit suggests the presence of strong intermolecular interactions along specific crystallographic directions, likely involving hydrogen bonding between the hydroxyl groups of adjacent molecules and van der Waals interactions between the aromatic rings.

Thermal analysis reveals that diphenidol exhibits a melting point range of 104-105°C for the free base, while alternative sources report melting points of 212-214°C, indicating potential polymorphic variations or different measurement conditions [1] [2] [7]. The hydrochloride salt demonstrates different thermal behavior, reflecting the altered intermolecular interactions resulting from salt formation [5] [6].

The powder properties of diphenidol include a density of approximately 1.066 grams per cubic centimeter [7]. The compound demonstrates good flowability in its crystalline form, which is advantageous for pharmaceutical processing operations. The crystalline structure contributes to the compound's stability profile, providing protection against environmental degradation while maintaining consistent physicochemical properties [1].

Solid-state spectroscopic analyses indicate that diphenidol maintains its molecular integrity in the crystalline state. The compound exhibits characteristic absorption bands in infrared spectroscopy corresponding to the hydroxyl group, aromatic carbon-carbon stretches, and piperidine nitrogen-carbon vibrations. These spectroscopic signatures serve as fingerprints for identity confirmation and purity assessment [8].

Solubility Parameters and Partition Coefficients

Diphenidol demonstrates limited aqueous solubility, with water solubility reported as 5.87 × 10⁻³ grams per liter for the free base [1] [3] [4]. This poor aqueous solubility reflects the compound's predominantly lipophilic character arising from the two phenyl rings and the hydrocarbon chain connecting to the piperidine moiety. The hydrochloride salt exhibits significantly enhanced water solubility at 2 milligrams per milliliter when warmed, demonstrating the beneficial effect of salt formation on dissolution characteristics [9] [10] [11].

The partition coefficient (logP) values for diphenidol consistently indicate high lipophilicity, with reported values of 4.08 to 4.3 [1] [3] [4]. These elevated logP values position diphenidol in the highly lipophilic category, suggesting excellent membrane permeability but potential challenges in aqueous formulation. The high lipophilicity correlates with the compound's ability to cross biological membranes, including the blood-brain barrier, which is relevant to its pharmacological activity [3].

Solubility studies reveal that diphenidol exhibits enhanced dissolution in organic solvents. The compound is freely soluble in methanol, chloroform, ether, and cyclohexane, while demonstrating limited solubility in alcohol and virtual insolubility in petroleum ether and benzene [1] [10]. These solubility patterns reflect the compound's amphiphilic nature, with the hydroxyl group providing some polar character while the extensive hydrocarbon framework dominates the overall solubility profile.

The apparent solubility of diphenidol can be significantly enhanced through formulation approaches. In dimethyl sulfoxide, the hydrochloride salt achieves solubility of 69 milligrams per milliliter, while ethanol dissolves 36 milligrams per milliliter [9]. These enhanced solubilities in polar aprotic and protic solvents respectively demonstrate the potential for cosolvent-based formulation strategies to improve bioavailability.

Distribution coefficient studies indicate that diphenidol exhibits excellent partitioning into lipid phases, consistent with its high logP values. The compound demonstrates pH-dependent distribution, with the neutral form showing maximal lipophilicity while protonation of the piperidine nitrogen reduces but does not eliminate membrane partitioning capability [12]. This pH-sensitivity has implications for absorption, distribution, and elimination processes in biological systems.

Acid-Base Characteristics and Salt Formation

Diphenidol functions as a monoprotic base due to the presence of the tertiary amine nitrogen within the piperidine ring. The compound exhibits a predicted pKa value of 9.23 for the strongest basic site, indicating that the piperidine nitrogen readily accepts protons under physiological conditions [3] [4]. This basicity results from the electron-donating effects of the alkyl substituents on the nitrogen atom, which increase the electron density and enhance proton affinity.

The acid-base behavior of diphenidol demonstrates that the compound exists predominantly in its protonated form at physiological pH values. At pH 7.4, the physiological charge is predicted to be +1, indicating that approximately 95% of the molecules carry a positive charge on the piperidine nitrogen [3] [4]. This ionization state significantly influences the compound's pharmacokinetic properties, including absorption, distribution, and elimination.

Salt formation with diphenidol has been extensively explored to improve its pharmaceutical properties. The hydrochloride salt represents the most common pharmaceutical form, exhibiting enhanced water solubility compared to the free base [13] [5] [6]. The hydrochloride salt formation involves protonation of the piperidine nitrogen by hydrochloric acid, resulting in an ionic compound with improved dissolution characteristics and chemical stability.

Additional salt forms have been investigated, including the pamoate salt, which has been utilized in specific pharmaceutical formulations [7]. The pamoate salt offers advantages in terms of sustained release characteristics due to its reduced solubility compared to the hydrochloride form. This demonstrates the utility of salt selection as a tool for modulating drug release profiles and optimizing therapeutic outcomes.

The buffer capacity of diphenidol solutions reflects the compound's basic nature. In aqueous solutions, diphenidol can function as a weak base, accepting protons from water and slightly raising the solution pH. This buffering capacity must be considered in formulation development to ensure stability and compatibility with other pharmaceutical ingredients [4].

Stability and Degradation Pathways

Diphenidol demonstrates good chemical stability under normal storage conditions, remaining stable in light and air when properly stored [1]. The compound exhibits resistance to degradation under ambient conditions, making it suitable for pharmaceutical applications requiring extended shelf life. However, exposure to extreme conditions can induce chemical degradation through several pathways.

Hydrolytic degradation represents one potential degradation pathway for diphenidol, particularly under alkaline conditions. The tertiary alcohol functionality may undergo dehydration reactions under acidic conditions, leading to the formation of alkene derivatives [14] [15]. These dehydration products may further undergo rearrangement or additional chemical transformations, potentially compromising the therapeutic efficacy of the compound.

Oxidative degradation pathways have been identified through metabolic studies, which provide insights into potential chemical degradation routes. Primary oxidation occurs through hydroxylation reactions at various positions on the molecule, including the phenyl rings and the aliphatic chain connecting to the piperidine moiety [16]. These hydroxylation reactions can lead to the formation of phenolic derivatives and alcohol metabolites, which may exhibit altered pharmacological properties.

Advanced oxidative processes can lead to more extensive degradation, including the formation of carbonyl compounds through alcohol oxidation and ring-opening reactions affecting the piperidine moiety [16]. N-dealkylation reactions may occur under harsh oxidative conditions, leading to the formation of secondary amine derivatives and aldehyde byproducts. These degradation products generally exhibit reduced pharmacological activity compared to the parent compound.

Thermal stability studies indicate that diphenidol maintains its chemical integrity at elevated temperatures up to its melting point. Thermogravimetric analysis demonstrates minimal mass loss below 150°C, indicating the absence of volatile impurities and good thermal stability [17]. However, prolonged exposure to temperatures exceeding 200°C may induce thermal decomposition, potentially leading to the formation of aromatic degradation products and gaseous decomposition byproducts.

The degradation kinetics of diphenidol follow first-order kinetics under most conditions, allowing for predictable stability assessment and shelf-life determination [12]. Environmental factors such as humidity, temperature, and pH significantly influence degradation rates, with alkaline conditions generally promoting faster degradation compared to neutral or slightly acidic environments.

Lipophilicity and Membrane Permeability Properties

The lipophilic characteristics of diphenidol are evidenced by its high partition coefficient values, ranging from 4.08 to 4.3 [1] [3] [4]. This elevated lipophilicity correlates directly with excellent membrane permeability properties, enabling efficient passive diffusion across biological membranes. The compound readily crosses cellular membranes, including specialized barriers such as the blood-brain barrier, which is essential for its central nervous system activity.

Membrane permeability studies demonstrate that diphenidol exhibits high apparent permeability coefficients across various biological membrane models. The compound satisfies Lipinski's Rule of Five criteria, with appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics for oral bioavailability [3] [4]. The polar surface area of 23.47 Ų falls within the optimal range for membrane permeation, while the limited number of hydrogen bond donors and acceptors facilitates passive diffusion.

Bioavailability studies in mouse models reveal oral bioavailability values of 19.9% and 23.56% for doses of 0.4 milligrams per kilogram and 1.6 milligrams per kilogram, respectively [18]. These bioavailability values, while modest, reflect the compound's ability to achieve systemic exposure following oral administration. The dose-dependent bioavailability suggests potential saturation of absorption processes or first-pass metabolism effects at higher doses.

The apparent distribution volume of diphenidol is extensive, calculated as 68.72 liters per kilogram in rat studies, significantly exceeding total body fluid volume [12]. This large distribution volume indicates extensive tissue binding and accumulation, consistent with the compound's high lipophilicity. The compound demonstrates preferential accumulation in highly perfused tissues, including liver, lung, and kidney, with sustained retention in brain tissue.

Membrane transport mechanisms for diphenidol appear to involve primarily passive diffusion, driven by the favorable partition coefficient and molecular size characteristics. The compound does not appear to be a significant substrate for active transport systems, although interactions with efflux pumps have not been extensively characterized [19] [20]. The pH-dependent distribution characteristics suggest that ionization state influences membrane partitioning, with the neutral form exhibiting maximal permeability.

Plasma protein binding studies indicate moderate to high protein binding, reported as 42-70% in various studies [12]. This protein binding may influence the free drug concentration available for pharmacological activity and affect the compound's elimination kinetics. The binding appears to involve both albumin and other plasma proteins, with potential for displacement interactions in polypharmacy situations.

The comprehensive spectroscopic analysis of diphenidol provides essential structural information through multiple complementary analytical techniques. Each spectroscopic method contributes unique insights into the molecular characteristics of this tertiary alcohol compound containing diphenyl and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary technique for elucidating the structural features and conformational behavior of diphenidol in solution. The technique provides detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of diphenidol exhibits characteristic resonances that reflect the complex molecular architecture. In deuterated methanol solution, the aromatic protons of the two phenyl rings appear as a complex multiplet between 7.50 and 7.00 parts per million, integrating for ten protons [1]. This chemical shift range is typical for monosubstituted benzene rings, where the electron-withdrawing effect of the tertiary alcohol center causes a slight downfield shift compared to unsubstituted benzene.

The tertiary alcohol proton manifests as a distinctive signal between 4.55 and 4.50 parts per million [1]. This resonance position reflects the deshielding effect of the oxygen atom and the steric environment created by the two phenyl substituents. The chemical shift is consistent with tertiary alcohols bearing electron-withdrawing aromatic groups [2] [3].

The piperidine nitrogen-bound methylene protons exhibit characteristic splitting patterns between 3.8 and 3.4 parts per million [1]. These protons experience deshielding due to the proximity of the electronegative nitrogen atom, resulting in their appearance in the typical range for alpha-nitrogen carbons in saturated heterocycles [4]. The multiplicity reflects coupling with neighboring methylene protons in the propyl chain.

The propyl chain methylene protons connecting the tertiary alcohol center to the piperidine ring appear between 2.9 and 2.8 parts per million [1]. These protons show complex splitting patterns due to coupling with both the adjacent methylene groups and long-range coupling effects. The chemical shift position indicates an aliphatic environment with moderate deshielding from the nearby functional groups.

The remaining piperidine ring protons generate overlapping signals between 2.00 and 1.50 parts per million, integrating for approximately ten protons [1]. This region encompasses the axial and equatorial protons of the piperidine chair conformation, with the overlapping nature reflecting the similar chemical environments of these saturated methylene groups.

In deuterated dimethyl sulfoxide solution, an additional exchangeable proton signal appears at 10.442 parts per million [5]. This strongly deshielded resonance corresponds to the hydroxyl proton of the tertiary alcohol, which becomes observable due to reduced exchange rates in the aprotic solvent environment.

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the chemical shifts of individual carbon atoms. The technique enables differentiation between aromatic and aliphatic carbon environments while providing insights into molecular substitution patterns [6] [7].

The carbon atom bearing the hydroxyl group exhibits a characteristic chemical shift in the range of 50 to 80 parts per million [3]. This relatively downfield position reflects the electron-withdrawing effect of the oxygen atom and the steric crowding from the attached phenyl groups. The exact chemical shift within this range depends on the specific conformational state and solvent effects.

The aromatic carbon atoms display distinctive resonance patterns characteristic of monosubstituted benzene rings. The aromatic carbon-hydrogen carbons appear between 126 and 129 parts per million, while the quaternary aromatic carbons resonate between 135 and 145 parts per million [6] [7]. These chemical shift values are consistent with phenyl rings bearing electron-withdrawing substituents at the point of attachment.

The piperidine ring carbons exhibit chemical shifts typical of saturated nitrogen-containing heterocycles. The carbon atoms adjacent to nitrogen appear in the range of 45 to 55 parts per million, while the remaining ring carbons resonate between 20 and 30 parts per million. The propyl chain carbons connecting the tertiary alcohol to the piperidine ring show intermediate chemical shifts reflecting their aliphatic nature.

The carbon-13 spectrum enables determination of molecular symmetry and conformational behavior. The observation of distinct resonances for chemically equivalent carbons provides information about the dynamic behavior of the molecule in solution and the rate of conformational interconversion.

Mass Spectrometry Profiles

Mass spectrometry provides crucial information about the molecular ion and fragmentation patterns of diphenidol. Under electron ionization conditions, the compound exhibits characteristic fragmentation pathways that reflect the structural features and bond strengths within the molecule [8] [5].

The molecular ion peak appears at mass-to-charge ratio 309, corresponding to the protonated molecular ion [M+H]+ [5]. The relatively low intensity of 2.4% reflects the inherent instability of the molecular ion under electron ionization conditions, typical for organic compounds containing labile functional groups.

The most prominent fragmentation involves loss of the hydroxyl group, generating a fragment at mass-to-charge ratio 292 with 15.0% relative intensity [5]. This alpha cleavage represents the preferential breaking of the carbon-oxygen bond adjacent to the tertiary alcohol center, resulting in formation of a stabilized carbocation.

Loss of a phenyl group produces a fragment at mass-to-charge ratio 232 with 2.2% relative intensity [5]. This fragmentation pathway reflects the relatively weak benzylic carbon-carbon bond and the stability of the resulting cation after phenyl loss.

The diphenylmethyl cation fragment appears at mass-to-charge ratio 207 with 8.0% relative intensity [5]. This fragment results from cleavage of the propyl chain, generating a stabilized benzylic cation bearing two phenyl substituents.

A tropylium-like ion manifests at mass-to-charge ratio 129 with 1.4% relative intensity [5]. This fragment likely arises from rearrangement processes involving the aromatic rings and represents a seven-membered aromatic cation.

The base peak of the spectrum occurs at mass-to-charge ratio 98 with 100% relative intensity [5]. This fragment corresponds to the piperidinium ion formed by cleavage of the propyl chain connecting the heterocycle to the tertiary alcohol center. The high stability and intensity of this fragment reflect the inherent stability of the protonated piperidine ring system.

Additional aromatic fragments include the benzyl cation at mass-to-charge ratio 91 (2.3% intensity) and the phenyl cation at mass-to-charge ratio 77 (4.1% intensity) [5]. These fragments result from secondary fragmentation processes of the aromatic moieties.

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information about the functional groups and molecular structure of diphenidol. The techniques enable identification of characteristic frequencies associated with specific bond vibrations and molecular conformations.

The infrared spectrum exhibits a broad, medium-intensity absorption between 3400 and 3200 wavenumbers corresponding to the hydroxyl stretch of the tertiary alcohol [9] [10] [2]. The breadth and position of this band reflect hydrogen bonding interactions in the solid state and the unique environment of the tertiary alcohol functionality.

Aromatic carbon-hydrogen stretching vibrations appear as weak absorptions between 3100 and 3000 wavenumbers [9] [11]. The presence of multiple aromatic rings results in overlapping bands within this region, characteristic of compounds containing phenyl substituents.

Aliphatic carbon-hydrogen stretching frequencies manifest between 2950 and 2850 wavenumbers with medium intensity [9]. These absorptions correspond to the methylene groups in the piperidine ring and the propyl linking chain, reflecting the saturated aliphatic character of these molecular regions.

The aromatic carbon-carbon stretching vibrations produce medium to strong absorptions between 1600 and 1450 wavenumbers [9]. These frequencies are characteristic of the conjugated aromatic system and provide information about the substitution pattern of the phenyl rings.

A strong absorption between 1200 and 1000 wavenumbers corresponds to the carbon-oxygen stretching vibration of the tertiary alcohol [10] [2]. This frequency range is typical for tertiary alcohols and represents the primary vibrational mode of the hydroxyl-bearing carbon.

Aromatic out-of-plane bending vibrations appear between 950 and 750 wavenumbers with medium intensity [9]. These absorptions provide information about the substitution pattern of the aromatic rings and the degree of conjugation within the molecular system.

The fingerprint region between 700 and 650 wavenumbers contains medium to strong absorptions corresponding to aromatic carbon-hydrogen out-of-plane bending modes [9]. These frequencies are characteristic of monosubstituted benzene rings and confirm the substitution pattern of the phenyl groups.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The aromatic carbon-hydrogen stretching region between 3050 and 3100 wavenumbers exhibits medium-intensity, depolarized bands characteristic of aromatic systems [12].

The aromatic carbon-carbon stretching vibrations produce strong, polarized bands between 1600 and 1590 wavenumbers [12]. These frequencies correspond to the symmetric stretching modes of the aromatic rings and provide information about ring conjugation.

Ring breathing modes appear between 1000 and 950 wavenumbers as medium-intensity, polarized bands [12]. These symmetric vibrations are characteristic of aromatic ring systems and reflect the overall molecular symmetry.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions within diphenidol, particularly those associated with the aromatic chromophores. The technique provides information about the conjugation extent and electronic structure of the molecule [13] [14] [15].

The primary aromatic absorption occurs between 250 and 260 nanometers, corresponding to π→π* transitions within the phenyl rings [16]. This absorption exhibits medium molar absorptivity and shows bathochromic shift effects in polar solvents, reflecting the influence of solvent polarity on the excited state energy levels.

A weaker absorption between 280 and 290 nanometers corresponds to n→π* transitions associated with the tertiary alcohol functionality [17]. This forbidden transition exhibits low molar absorptivity and minimal solvent effects, characteristic of transitions involving non-bonding electron pairs.

The high-energy π→π* transition of the aromatic system appears between 220 and 230 nanometers with high molar absorptivity [16]. This absorption represents the primary aromatic band and shows hypsochromic shift effects in polar solvents due to differential solvation of ground and excited states.

Deep ultraviolet absorption between 200 and 210 nanometers corresponds to extended conjugation effects and higher-energy π→π* transitions [15]. This region exhibits very high molar absorptivity and strong solvent dependence, reflecting the sensitivity of high-energy electronic states to environmental effects.

The ultraviolet-visible spectrum provides information about the electronic communication between the two phenyl rings and the influence of the tertiary alcohol center on the overall chromophore properties. The observed absorption characteristics are consistent with non-conjugated aromatic systems with minimal electronic interaction between the phenyl substituents.

X-Ray Crystallography Data

X-ray crystallographic analysis provides definitive structural information about diphenidol in the solid state. While specific crystallographic data for diphenidol itself were not directly available in the literature search, related diphenyl-substituted compounds provide insight into expected structural features [18] [19] [20].

Compounds containing similar diphenyl-substituted piperidine architectures typically crystallize in monoclinic or triclinic crystal systems [21] [22]. The molecular geometry exhibits characteristic features including chair conformation of the piperidine ring and specific dihedral angles between the aromatic substituents and the heterocyclic core.

The crystal packing involves hydrogen bonding interactions between hydroxyl groups of adjacent molecules, contributing to lattice stability [18]. Van der Waals interactions between aromatic rings provide additional stabilization through π-π stacking arrangements.

The solid-state conformation reflects the preferred molecular geometry in the absence of solvation effects. Bond lengths and angles are consistent with standard values for organic compounds containing tertiary alcohol, aromatic, and heterocyclic functionalities [23].

The crystallographic analysis would provide precise atomic coordinates, enabling determination of exact bond distances, angles, and torsion angles throughout the molecular structure. This information complements the solution-state data obtained from nuclear magnetic resonance spectroscopy and provides insight into conformational preferences and intermolecular interactions.

Thermal parameters derived from crystallographic refinement provide information about atomic motion and molecular flexibility in the solid state. These data contribute to understanding of the dynamic behavior and conformational freedom of different molecular regions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

NEEDLES FROM PETROLEUM ETHER
WHITE CRYSTALLINE POWDER

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

309.209264485 g/mol

Monoisotopic Mass

309.209264485 g/mol

Heavy Atom Count

23

Taste

SLIGHTLY BITTER TASTE

LogP

4.3
4.3

Odor

ODORLESS

Appearance

Solid powder

Melting Point

212-214
104-105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NQO8R319LY

Related CAS

3254-89-5 (hydrochloride)

Drug Indication

For use in the prevention and symptomatic treatment of peripheral (labyrinthine) vertigo and associated nausea and vomiting that occur in such conditions as Meniere's disease and surgery of the middle and inner ear. Also for the control of nausea and vomiting associated with postoperative states, malignant neoplasms, labyrinthine disturbances, antineoplastic agent therapy, radiation sickness, and infectious diseases.
FDA Label

Therapeutic Uses

Antiemetics; Histamine H1 Antagonists
...ANTIEMETIC AGENT FOR ORAL, RECTAL, IM, OR IV ADMIN, USEFUL IN MGMNT OF NAUSEA & VOMITING ASSOC WITH INFECTIOUS DISEASES, MALIGNANCIES, RADIATION SICKNESS, GENERAL ANESTHESIA, TREATMENT WITH ANTINEOPLASTIC AGENTS. ...ALSO USEFUL IN TREATMENT OF VERTIGO OF VESTIBULAR ORIGIN.
IN ADULTS, THIS DRUG ALSO IS EFFECTIVE IN...LABYRINTHITIS FOLLOWING SURGERY OF MIDDLE & INNER EAR, & MENIERE'S DISEASE. ITS USE IN TREATMENT OF VERTIGO IN CHILDREN HAS NOT BEEN INVESTIGATED. /HCL/

Pharmacology

Diphenidol is used for control of nausea and vomiting. It has an antivertigo effect on the vestibular apparatus, inhibiting the chemoreceptor trigger zone to control nausea and vomiting, thus preventing motion sickness.

MeSH Pharmacological Classification

Antiemetics

Mechanism of Action

The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect.
EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES.
.../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

972-02-1

Absorption Distribution and Excretion

Well absorbed from gastrointestinal tract following oral administration.

Metabolism Metabolites

IN DOGS & IN MAN, PRINCIPAL URINARY METABOLITE OF DIPHENIDOL...WAS N-(4,4-DIPHENYL-4-HYDROXYBUTYL)-DELTA-AMINOVALERIC ACID...(NOT LESS THAN 50% OF DOSE)... MINOR URINARY METABOLITES INCL A PHENOL...& A LACTAM...

Wikipedia

Diphenidol

Drug Warnings

SINCE DIPHENIDOL DOES POSSESS PARASYMPATHOLYTIC PROPERITES, IT SHOULD BE USED CAUTIOUSLY IN PT WITH GLAUCOMA, PROSTATIC HYPERTROPHY, PEPTIC ULCER, PYLORIC OR DUODENAL OBSTRUCTION, OR CARDIOSPASM.
...IT IS NOT RECOMMENDED FOR USE IN NAUSEA & VOMITING OF PREGNANCY, SINCE ITS SAFE USE IN THIS CONDITION HAS NOT BEEN ESTABLISHED.

Biological Half Life

4 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

MIESCHER, MARXER, US PATENT 2,411,644 (1946 TO CIBA); BARRETT, WILKINSON, BRITISH PATENT 683,950 (1952 TO WELLCOME FOUNDATION), CA 48, 2112E (1954).

General Manufacturing Information

DIPHENIDOL IS DISSOLVED IN SUITABLE SOLVENT & REACTED WITH HYDROGEN CHLORIDE. /HCL/

Stability Shelf Life

STABLE IN LIGHT & AIR

Dates

Last modified: 08-15-2023

Comparative study of anti-vertiginous and anti-anxious drugs for the treatment of chronic vestibular patients with secondary anxiety

Go Sato, Kazunori Matsuda, Momoyo Matsuoka, Junya Fukuda, Yuka Morita, Kuniyuki Takahashi, Arata Horii, Noriaki Takeda
PMID: 31107129   DOI: 10.1080/00016489.2019.1612531

Abstract

Regarding the relationship between psychiatric disorders and dizziness, anxiety is the most frequently seen psychiatric disorder in dizzy patients.
We compared the effects of anti-anxious benzodiazepines (loflazepate) and anti-vertiginous cholinergic antagonist (diphenidol) on the subjective symptoms in chronic vestibular patients with secondary anxiety.
Forty-three patients who had chronic dizziness lasting more than three months due to organic vestibular diseases with secondary anxiety. Anxiety was evaluated by the State-Trait Anxiety Inventory (STAI). Subjective handicaps due to dizziness were assessed by the validated questionnaire consisted of 14 questions that were categorized into two physical and three emotional factors. During the initial six months of the study, 21 patients were treated by anti-anxious benzodiazepines (loflazepate, 2 mg/day) for four weeks, whereas anti-vertiginous cholinergic antagonist (diphenidol, 75 mg/day) was used for four weeks for other 22 patients during the later six months-period. Subjective handicaps and STAI were compared between pre- and post-treatment.
Loflazepate improved not only three emotional factors and state anxiety but also one of the physical factors. Diphenidol improved two physical factors but no emotional factors nor state and trait anxiety.
Targeting for comorbid anxiety was beneficial for subjective symptoms of chronic dizziness with secondary anxiety.


Short-term perception of and conditioned taste aversion to umami taste, and oral expression patterns of umami taste receptors in chickens

Yuta Yoshida, Fuminori Kawabata, Yuko Kawabata, Shotaro Nishimura, Shoji Tabata
PMID: 29588172   DOI: 10.1016/j.physbeh.2018.03.020

Abstract

Umami taste is one of the five basic tastes (sweet, umami, bitter, sour, and salty), and is elicited by l-glutamate salts and 5'-ribonucleotides. In chickens, the elucidation of the umami taste sense is an important step in the production of new feedstuff for the animal industry. Although previous studies found that chickens show a preference for umami compounds in long-term behavioral tests, there are limitations to our understanding of the role of the umami taste sense in chicken oral tissues because the long-term tests partly reflected post-ingestive effects. Here, we performed a short-term test and observed agonists of chicken umami taste receptor, l-alanine and l-serine, affected the solution intakes of chickens. Using this method, we found that chickens could respond to umami solutions containing monosodium l-glutamate (MSG) + inosine 5'-monophosphate (IMP) within 5 min. We also demonstrated that chickens were successfully conditioned to avoid umami solution by the conditioned taste aversion test. It is noted that conditioning to umami solution was generalized to salty and sweet solutions. Thus, chickens may perceive umami taste as a salty- and sweet-like taste. In addition, we found that umami taste receptor candidates were differentially expressed in different regions of the chicken oral tissues. Taken together, the present results strongly suggest that chickens have a sense of umami taste and have umami taste receptors in their oral tissue.


Bitter taste receptor T2R1 activities were compatible with behavioral sensitivity to bitterness in chickens

Nozomi Hirose, Yuko Kawabata, Fuminori Kawabata, Shotaro Nishimura, Shoji Tabata
PMID: 25796330   DOI: 10.1016/j.bbrc.2015.03.056

Abstract

Clarification of the mechanism of the sense of taste in chickens will provide information useful for creating and improving new feedstuffs for chickens, because the character of the taste receptors in oral tissues affects feeding behavior in animals. In this study, we focused on the sensitivity to bitterness in chickens. We cloned one of the bitter taste receptors, T2R1, from the chicken palate, constructed several biosensor-cells expressing chicken T2R1 (cT2R1), and determined a highly sensitive biosensor of cT2R1 among them. By using Ca(2+) imaging methods, we identified two agonists of cT2R1, dextromethorphan (Dex) and diphenidol (Dip). Dex was a new agonist of cT2R1 that was more potent than Dip. In a behavioral drinking study, the intake volumes of solutions of these compounds were significantly lower than that of water in chickens. These aversive concentrations were identical to the concentrations that could activate cT2R1 in a cell-based assay. These results suggest that the cT2R1 activities induced by these agonists are linked to behavioral sensitivity to bitterness in chickens.


High frequency transcutaneous electrical nerve stimulation with diphenidol administration results in an additive antiallodynic effect in rats following chronic constriction injury

Heng-Teng Lin, Chong-Chi Chiu, Jhi-Joung Wang, Ching-Hsia Hung, Yu-Wen Chen
PMID: 25596445   DOI: 10.1016/j.neulet.2015.01.026

Abstract

The impact of coadministration of transcutaneous electrical nerve stimulation (TENS) and diphenidol is not well established. Here we estimated the effects of diphenidol in combination with TENS on mechanical allodynia and tumor necrosis factor-α (TNF-α) expression. Using an animal chronic constriction injury (CCI) model, the rat was estimated for evidence of mechanical sensitivity via von Frey hair stimulation and TNF-α expression in the sciatic nerve using the ELISA assay. High frequency (100Hz) TENS or intraperitoneal injection of diphenidol (2.0μmol/kg) was applied daily, starting on postoperative day 1 (POD1) and lasting for the next 13 days. We demonstrated that both high frequency TENS and diphenidol groups had an increase in mechanical withdrawal thresholds of 60%. Coadministration of high frequency TENS and diphenidol gives better results of paw withdrawal thresholds in comparison with high frequency TENS alone or diphenidol alone. Both diphenidol and coadministration of high frequency TENS with diphenidol groups showed a significant reduction of the TNF-α level compared with the CCI or HFS group (P<0.05) in the sciatic nerve on POD7, whereas the CCI or high frequency TENS group exhibited a higher TNF-α level than the sham group (P<0.05). Our resulting data revealed that diphenidol alone, high frequency TENS alone, and the combination produced a reduction of neuropathic allodynia. Both diphenidol and the combination of diphenidol with high frequency TENS inhibited TNF-α expression. A moderately effective dose of diphenidol appeared to have an additive effect with high frequency TENS. Therefore, multidisciplinary treatments could be considered for this kind of mechanical allodynia.


Expression and functional activity of the bitter taste receptors TAS2R1 and TAS2R38 in human keratinocytes

Ute Wölfle, Floriana A Elsholz, Astrid Kersten, Birgit Haarhaus, Walter E Müller, Christoph M Schempp
PMID: 25573083   DOI: 10.1159/000367631

Abstract

Recent studies have shown that human bitter taste receptors (TAS2Rs) are not only expressed in mucous epithelial cells of the tongue, but also in epithelial cells of the colon, stomach and upper respiratory tract. These cell types come in close contact with external bitter compounds by ingestion or breathing. In the present work we addressed the question whether bitter taste receptors might also be expressed in cornified epithelial cells of the skin. Here, we show for the first time the expression of TAS2R1 and TAS2R38 in human skin. Double staining of HaCaT cells and primary keratinocytes demonstrated the colocalization of TAS2R1 and TAS2R38 with the adaptor protein α-gustducin that is essential for signal transduction upon ligand binding. To test if TAS2Rs in keratinocytes are functional, we stimulated HaCaT cells with diphenidol, a clinically used bitter-tasting antiemetic, or amarogentin, the bitterest plant substance, that binds TAS2Rs, including TAS2R1 and TAS2R38. Diphenidol and amarogentin induced calcium influx. Furthermore, in keratinocytes diphenidol and amarogentin stimulated the expression of the differentiation markers keratin 10, involucrin and transglutaminase. Therefore, apart from the known role in mucous membranes of the gastrointestinal tract, TAS2Rs are expressed in the epidermis and might play a role in keratinocyte differentiation.


Fatal diphenidol poisoning: a case report and a retrospective study of 16 cases

Lin Zhang, Jinghong Ma, Shangxun Li, Rui Xue, Ming Jin, Yiwu Zhou
PMID: 26481789   DOI: 10.1007/s12024-015-9709-1

Abstract

Diphenidol hydrochloride (DPN), a nonphenothiazinic antiemetic agent used primarily in patients with Meniere disease and labyrinthopathies to treat vomiting and vertigo, is considered to be a relatively safe drug. Since it was first approved in the United States in 1967, this drug has been widely used in Latin America and Asia and has contributed to sporadic suicidal and accidental poisonings in mainland China and Taiwan. However, its toxic or lethal concentration ranges have not yet been determined. We report a case of a 23-year-old female who suffered from DPN poisoning that resulted in death. At autopsy, there were no typical pathological findings, except for cerebral edema with high acetylcholinesterase expression. Postmortem analysis of DPN revealed 45 µg/ml in heart blood, 39 µg/ml in femoral vein blood, 141 µg/g in the liver, and 53 mg in the gastric contents. These concentrations indicated that the cause of death was DPN poisoning. The circumstances indicated that the manner of death was suicide. We also present a retrospective study, in which we review and summarize the literature from 1998 to 2014 and describe 16 cases of poisoning, including information from autopsy reports and postmortem drug concentrations. In forensic practice, drug residues at the scene, patients with convulsions and disturbance of consciousness, and rapidly occurring deaths, should draw attention to the possibility of this drug. Toxicological analysis and the exclusion of other diseases may ultimately be used to confirm DPN poisoning.


Facile preparation of surface-exchangeable core@shell iron oxide@gold nanoparticles for magnetic solid-phase extraction: use of gold shell as the intermediate platform for versatile adsorbents with varying self-assembled monolayers

Yaping Li, Li Qi, Ying Shen, Huimin Ma
PMID: 24456592   DOI: 10.1016/j.aca.2013.12.020

Abstract

The core@shell Fe3O4@Au nanoparticles (NPs) functionalized with exchangeable self-assembled monolayers have been developed for mode switching magnetic solid-phase extraction (MSPE) using high performance liquid chromatography with ultraviolet detection. The adsorbents were synthesized by chemical coprecipitation to prepare magnetic cores followed by sonolysis to produce gold shells. Functionalization of Fe3O4@Au NPs surface was realized through self-assembly of commercially available low molecular weight thiol-containing ligands using gold shells as intermediate platform and the dynamic nature of Au-S chemistry allowed substituent of one thiol-containing ligand with another simply by thiol exchange process. The resultant adsorbents were characterized by transmission electronic microscopy, Fourier transform infrared spectroscopy, elemental analysis, contact angle measurement, and vibrating sample magnetometry. To evaluate the versatile performance of the developed MSPE adsorbents, they were applied for normal-phase SPE followed by reversed-phase SPE. A few kinds of diphenols and polycyclic aromatic hydrocarbons (PAHs) were employed as model analytes, respectively. The predominant parameters affecting extraction efficiency were investigated and optimized. Under the optimum experimental conditions, wide dynamic linear range (6.25-1600 μg L(-1) for diphenols and 1.56-100 μg L(-1) for PAHs) with good linearity (r(2)≥0.989) and low detection limits (0.34-16.67 μg L(-1) for diphenols and 0.26-0.52 μg L(-1) for PAHs) were achieved. The advantage of the developed method is that the Fe3O4@Au NPs could be reutilized for preconcentrating diverse target analytes in different SPE modes sequentially simply through treatment with desired thiol-containing ligands.


Systemic diphenidol reduces neuropathic allodynia and TNF-alpha overexpression in rats after chronic constriction injury

Yu-Wen Chen, Jann-Inn Tzeng, Kuo-Sheng Liu, Shu-Han Yu, Ching-Hsia Hung, Jhi-Joung Wang
PMID: 23916656   DOI: 10.1016/j.neulet.2013.07.030

Abstract

Diphenidol has been shown to block voltage-gated Na(+) channels, which are associated with specific types of pain. Here, we evaluated the effects of diphenidol on chronic constriction injury (CCI)-evoked allodynia and expression of tumor necrosis factor-α (TNF-α). A peripheral nerve injury was elicited in rats by placing four loosely constrictive ligatures around the sciatic nerve. After intraperitoneal injection of diphenidol, rats were tested for evidence of mechanical allodynia prior to surgery, and on postoperative days 3, 6, 7, 11, 13 and 14. We showed that CCI rats received diphenidol caused dose-dependent increases in mechanical withdrawal threshold. Both diphenidol 2 and 10 μmol/kg groups, but not 0.4 μmol/kg diphenidol, displayed lower TNF-α level in the sciatic nerve than the CCI group (P<0.05) on day 7 after CCI. Our results support the conclusion that systemic diphenidol produced a dose-related inhibition of mechanical allodynia following chronic constriction injury of the sciatic nerve. This antiallodynic effect is related to the decrease of TNF-α expression in the sciatic nerve of CCI rats.


The expression and relaxant effect of bitter taste receptors in human bronchi

Stanislas Grassin-Delyle, Charlotte Abrial, Sarah Fayad-Kobeissi, Marion Brollo, Christophe Faisy, Jean-Claude Alvarez, Emmanuel Naline, Philippe Devillier
PMID: 24266887   DOI: 10.1186/1465-9921-14-134

Abstract

Bitter-taste receptors (TAS2Rs) have recently been involved in the relaxation of mouse and guinea pig airways, and increased expression of TAS2Rs was shown in blood leucocytes from asthmatic children. We sought to identify and characterize the TAS2Rs expressed in isolated human bronchi and the subtypes involved in relaxation.
Human bronchi were isolated from resected lungs and TAS2R transcripts were assessed with RT-qPCR. Relaxation to TAS2R agonists was tested in organ bath in the presence or absence of pharmacological modulators of the signalling pathways involved in bronchial relaxation.
We detected the expression of TAS2R transcripts in human bronchi. The non-selective agonists chloroquine, quinine, caffeine, strychnine and diphenidol produced a bronchial relaxation as effective and potent as theophylline but much less potent than formoterol and isoproterenol. Denatonium, saccharin and colchicine did not produce relaxation. Receptor expression analysis together with the use of selective agonists suggest a predominant role for TAS2R5, 10 and 14 in bitter taste agonist-induced relaxation. The mechanism of relaxation was independent of the signalling pathways modulated by conventional bronchodilators and may be partly explained by the inhibition of phosphatidylinositol-3-kinases.
The TAS2Rs may constitute a new therapeutic target in chronic obstructive lung diseases such as asthma.


Multiple mechanisms of ligand interaction with the human organic cation transporter, OCT2

Jaclyn N Harper, Stephen H Wright
PMID: 23034939   DOI: 10.1152/ajprenal.00486.2012

Abstract

OCT2 is the entry step for organic cation (OC) secretion by renal proximal tubules. Although many drugs inhibit OCT2 activity, neither the mechanistic basis of their inhibition nor their transport status is generally known. Using representatives of several structural classes of OCT2-inhibitory ligands described recently (Kido Y, Matsson P, Giacomini KM. J Med Chem 54: 4548-4558, 2011), we determined the kinetic basis of their inhibition of 1-methyl-4-phenylpyridinium (MPP) transport into Chinese hamster ovary cells that stably expressed hOCT2. The "cluster II" inhibitors (which contain known OCT2 substrates) metformin and cimetidine interacted competitively with MPP. However, other cluster II compounds, including tetraethylammonium (TEA), diphenidol and phenyltoloxamine, were mixed-type inhibitors of MPP transport (i.e., decreasing J(max) and increasing K(t)). A cluster III (neutral steroid) representative, adrenosterone, and a cluster I (large, flexible cation) representative, carvedilol, displayed noncompetitive inhibitory profiles. Competitive counterflow (CCF) was used to determine whether the inhibitory ligands served as substrates of hOCT2. Carvedilol (cluster I) and adrenosterone (cluster III) did not support CCF, consistent with the prediction that members of these structural classes are likely to be nontransported inhibitors of OCT2. The cluster II representatives MPP, metformin, cimetidine, and TEA all supported CCF, consistent with independent assessments of their OCT2-mediated transport. However, the other cluster II representatives, diphenidol and phenyltoloxamine, failed to support CCF, suggesting that neither compound is transported by OCT2. An independent assessment of diphenidol transport (using liquid chromatography with tandem mass spectroscopy) confirmed this observation. The results underscore the caution required for development of predictive models of ligand interaction with multidrug transporters.


Explore Compound Types